2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine
Brand Name: Vulcanchem
CAS No.: 1275171-77-1
VCID: VC3053767
InChI: InChI=1S/C12H16N4S/c1-15-4-6-16(7-5-15)12-14-10-3-2-9(13)8-11(10)17-12/h2-3,8H,4-7,13H2,1H3
SMILES: CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)N
Molecular Formula: C12H16N4S
Molecular Weight: 248.35 g/mol

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine

CAS No.: 1275171-77-1

Cat. No.: VC3053767

Molecular Formula: C12H16N4S

Molecular Weight: 248.35 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine - 1275171-77-1

Specification

CAS No. 1275171-77-1
Molecular Formula C12H16N4S
Molecular Weight 248.35 g/mol
IUPAC Name 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-amine
Standard InChI InChI=1S/C12H16N4S/c1-15-4-6-16(7-5-15)12-14-10-3-2-9(13)8-11(10)17-12/h2-3,8H,4-7,13H2,1H3
Standard InChI Key LIDFZJSMIUQYTK-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)N
Canonical SMILES CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)N

Introduction

Structural Characteristics and Chemical Properties

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine comprises a benzothiazole core structure with a 4-methylpiperazine substituent at the 2-position and an amino group at the 6-position. This unique structural arrangement contributes to its specific physicochemical properties and biological activities.

Physical and Chemical Properties

The compound 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine has the following key properties:

PropertyValue
CAS Number1275171-77-1
Molecular FormulaC₁₂H₁₆N₄S
Molecular Weight248.35 g/mol
SMILES NotationCN1CCN(C2=NC3=C(C=C(N)C=C3)S2)CC1
MDL NumberMFCD19105788
AppearanceSolid

The structure features a benzothiazole core with an amino group at the 6-position, which enhances its water solubility compared to unsubstituted benzothiazole derivatives . The 4-methylpiperazine group at the 2-position contributes to its basicity and potential for hydrogen bonding, which may influence its pharmacokinetic properties and receptor interactions .

Spectroscopic Characteristics

Based on structural analysis and comparison with related compounds, 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine would exhibit characteristic spectroscopic features. While specific spectral data for this exact compound is limited in the search results, related benzothiazole compounds show typical spectral patterns:

Analytical MethodExpected Characteristics
IR SpectroscopyN-H stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), C-S stretching (700-800 cm⁻¹)
¹H NMRAromatic protons (6.8-7.9 ppm), NH₂ protons (3.5-4.0 ppm), piperazine protons (2.3-3.5 ppm), N-CH₃ (2.1-2.3 ppm)
Mass SpectrometryMolecular ion peak at m/z 248 [M]⁺, fragment at m/z 233 [M-CH₃]⁺

The compound's predicted collision cross-section data indicates its structural dimensions in various ionized states, which is valuable for mass spectrometric analysis :

Adductm/zPredicted CCS (Ų)
[M+H]⁺249.11685153.3
[M+Na]⁺271.09879166.3
[M+NH₄]⁺266.14339162.4
[M+K]⁺287.07273159.1
[M-H]⁻247.10229157.3

Synthetic Methodologies

The synthesis of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine can be approached through several routes, primarily building upon established methods for benzothiazole derivatives.

General Synthetic Approach

Based on related benzothiazole compounds in the literature, a general synthetic pathway would involve:

  • Preparation of a 6-substituted-2-chlorobenzothiazole intermediate

  • Nucleophilic substitution with 4-methylpiperazine

  • Functional group modification to introduce the amino group at the 6-position

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted synthesis, which has been shown to accelerate reactions of similar benzothiazole derivatives significantly. This approach could potentially be adapted for the synthesis of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine with improved yields and shorter reaction times .

Biological Activities and Applications

Benzothiazole derivatives, including those with piperazine substituents, exhibit diverse biological activities that make them valuable scaffolds in medicinal chemistry research.

Pharmacological Profile

While specific biological activity data for 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine is limited in the search results, related benzothiazole derivatives demonstrate a range of pharmacological properties:

ActivityDescriptionReference
AnticancerBenzothiazole derivatives inhibit cancer cell proliferation through mechanisms including apoptosis
AntimicrobialActivity against both Gram-positive and Gram-negative bacteria , ,
AntifungalModerate to significant activity against fungal pathogens
AnticonvulsantCentral nervous system activity in seizure models
Anti-inflammatoryReduction of inflammatory responses

The 6-amino substitution on the benzothiazole ring could potentially enhance water solubility and binding interactions with biological targets compared to unsubstituted analogs .

Structure-Activity Relationships

The biological activity of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine is likely influenced by specific structural features:

  • The benzothiazole core provides a rigid scaffold that can interact with various biological targets through π-π stacking with aromatic residues

  • The 4-methylpiperazine moiety enhances solubility and may facilitate interactions with specific receptors or enzymes

  • The 6-amino group could serve as a hydrogen bond donor, potentially increasing binding affinity to target proteins

Comparative analysis with related compounds suggests that modifications at the 6-position of the benzothiazole ring significantly impact biological activity. For example, substituting the amino group with hydroxyl (as in 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-ol) alters the compound's hydrogen bonding pattern and consequently its biological properties .

Comparative Analysis with Related Compounds

Understanding the relationship between 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine and structurally similar compounds provides valuable insights into its properties and potential applications.

Structural Analogs

The following table compares 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine with related benzothiazole derivatives:

CompoundKey Structural DifferenceNotable Properties
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazoleNo substituent at 6-positionBasic benzothiazole-piperazine scaffold, less water-soluble than amino derivative
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-olHydroxyl instead of amino at 6-positionEnhanced hydrogen bonding capacity as H-bond donor and acceptor
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamideAcetamide linkage between benzothiazole and piperazineDifferent spatial arrangement, altered pharmacokinetics
6-(4-Amino-1-((2-(4-methylpiperazin-1-yl)quinolin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]thiazol-2-amineComplex heterocyclic system incorporating the benzothiazole unitMore extensive binding interactions, potentially enhanced specificity

Hybrid Molecules

Recent research has focused on creating hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active moieties. For example, fluoroquinolone derivatives linked to 6-substituted 2-aminobenzothiazoles have shown enhanced antibacterial activity compared to parent compounds . These hybrid approaches represent a promising direction for developing compounds with improved efficacy and broader spectrum of activity.

Functional Group Effects

The position and nature of substituents on the benzothiazole ring significantly influence biological activity. Studies on related compounds have shown that:

  • Electron-donating groups (like amino) at the 6-position often enhance antimicrobial activity

  • The presence of the 4-methylpiperazine moiety improves water solubility and membrane permeability

  • Substitution patterns affect binding to specific biological targets, potentially altering therapeutic profiles

Hazard TypeClassificationGHS Pictogram
Acute ToxicityH302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)Warning
Skin IrritationH315 (Causes skin irritation)Warning
Eye IrritationH319 (Causes serious eye irritation)Warning
RespiratoryH335 (May cause respiratory irritation)Warning

Future Research Directions

Research on 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine and related benzothiazole derivatives continues to evolve, with several promising directions for future investigation.

Structure Optimization

Further research could focus on structural modifications to optimize biological activity and pharmacokinetic properties:

  • Introduction of additional functional groups to enhance target specificity

  • Development of prodrug forms to improve bioavailability

  • Creation of novel hybrid molecules combining the 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine scaffold with other bioactive moieties

Mechanism of Action Studies

Detailed investigations into the mechanisms of action of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine and its derivatives would provide valuable insights for drug development:

  • Identification of specific molecular targets

  • Elucidation of structure-activity relationships

  • Understanding of resistance mechanisms and strategies to overcome them

Advanced Applications

Potential advanced applications of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine and its derivatives include:

  • Development as fluorescent probes for biological imaging due to the inherent fluorescence properties of benzothiazole compounds

  • Incorporation into targeted drug delivery systems

  • Exploration as components of combination therapies for resistant infections or aggressive cancers

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